2-(1-Propylpiperidin-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(1-propylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-6-11-7-3-10(4-8-11)5-9-12/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGYSFOXQXRXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives
A common route to introduce the propyl group at N-1 involves alkylation of piperidine or 4-substituted piperidine intermediates with 1-bromopropane or related alkyl halides under controlled conditions:
- Starting material: 4-substituted piperidine or piperidin-4-yl ethan-1-ol derivatives.
- Alkylating agent: 1-bromopropane (or 1-propyl halide).
- Conditions: Typically, the reaction is conducted in an aprotic solvent such as tetrahydrofuran (THF) or toluene, with a base to abstract protons from the piperidine nitrogen, facilitating nucleophilic substitution.
- Temperature: Controlled low temperatures (0–5°C) to minimize side reactions.
- Catalysts: Lithium-based catalysts or sodium hydride may be used to enhance nucleophilicity.
This alkylation step selectively installs the propyl group on the nitrogen, yielding 1-propylpiperidin-4-yl intermediates.
Introduction of the Ethan-1-ol Group at the 4-Position
The hydroxyethyl substituent at the 4-position can be introduced via:
- Reductive amination or nucleophilic substitution using 2-bromoethanol or ethylene oxide as electrophiles reacting with 4-aminopiperidine derivatives.
- Alternatively, epoxide ring-opening reactions with 4-aminopiperidine under basic or acidic conditions can install the ethan-1-ol side chain.
- Mechanochemical synthesis has been demonstrated as a sustainable approach to prepare related piperidine derivatives with hydroxyalkyl substituents, reducing solvent use and reaction time.
Protection and Deprotection Strategies
To improve selectivity and yield, protecting groups are often employed:
- Primary amine protection: Using benzophenone to selectively protect the primary amine in 4-aminopiperidine, allowing selective reaction at the secondary amine nitrogen.
- Deprotection: Acidic conditions (e.g., 10% HCl aqueous solution) remove the protecting group after alkylation, facilitating isolation of the desired product.
Representative Synthetic Procedure (Based on Patent CN105130880A)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of 4-aminopiperidine | React 4-aminopiperidine with benzophenone in toluene under reflux | Formation of protected intermediate |
| 2 | Deprotonation of secondary amine | Treat intermediate with base (alkali) in THF at 0°C | Generation of nucleophilic secondary amine |
| 3 | Alkylation | Add 3-methoxypropyl bromide (or related alkyl halide), stir at room temperature for 3-5 hours | Alkylated intermediate |
| 4 | Deprotection | Add 10% aqueous HCl to remove benzophenone protecting group | Free amine product |
| 5 | Extraction and purification | Extract with ethyl acetate, adjust pH with NaOH or KOH, extract with dichloromethane, dry and concentrate | Isolated 1-(3-methoxycarbonyl propyl) piperidin-4-amine derivative |
This process can be adapted to prepare 2-(1-propylpiperidin-4-yl)ethan-1-ol by changing the alkylating agent to an appropriate hydroxyalkyl bromide or epoxide.
Mechanochemical Synthesis Approach
A recent sustainable method involves mechanochemical ball milling to promote solvent-minimized reactions:
- Reactants such as Boc-protected aminopiperidine and hydroxyalkyl phenols are milled in a PTFE jar with a stainless steel ball at 30 Hz.
- Reaction times are shortened significantly (70–140 minutes).
- Purification is simplified by aqueous washes and filtration.
- Yields of intermediates are high (65–88%) with limited side products.
This approach could be adapted for synthesizing this compound by milling 1-propylpiperidine derivatives with hydroxyethyl electrophiles.
Analytical and Purification Considerations
- Purification: Column chromatography using polar solvent mixtures (ethyl acetate/methanol) improves purity.
- Characterization: Confirm structure by H and C NMR spectroscopy, IR spectroscopy (amine and hydroxyl stretches), and LC-MS for molecular weight confirmation.
- Yield optimization: Reaction temperature, molar ratios, and catalyst choice critically affect yield and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation with 1-bromopropane | 4-aminopiperidine, 1-bromopropane, base (Li or Na) | 0–5°C, aprotic solvent | Selective N-alkylation, scalable | Requires careful temperature control |
| Protection-Deprotection Strategy | Benzophenone, acid/base | Reflux in toluene, acidic deprotection | High selectivity, recyclable protecting group | Additional steps increase time |
| Reductive amination | 4-aminopiperidine, formaldehyde, reducing agent (NaCNBH3) | Room temp, mild conditions | Direct formation of amine substituent | Sensitive to over-reduction |
| Mechanochemical synthesis | Boc-protected amine, hydroxyalkyl phenol, ball milling | 30 Hz, 70–140 min | Solvent-free, fast, high yield | Requires specialized equipment |
Research Findings and Optimization Insights
- Selective protection of primary amines enhances regioselectivity in alkylation steps, improving yield and reducing side products.
- Mechanochemical methods provide greener alternatives with shorter reaction times and less solvent waste.
- Temperature control during alkylation minimizes side reactions such as over-alkylation or elimination.
- Purification techniques such as recrystallization and chromatography are critical to achieving >95% purity necessary for pharmaceutical applications.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-(1-Propylpiperidin-4-yl)ethan-1-ol serves as an intermediate in synthesizing various organic compounds. Its ability to undergo multiple chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new materials and chemicals. For instance:
- Oxidation : Can yield ketones or aldehydes.
- Reduction : Can produce amines or alcohols.
These reactions are crucial for creating derivatives that can be further explored for their chemical properties.
Biology
Biologically, this compound has been studied for its interactions with various receptors and enzymes. Its potential pharmacological applications include:
- Neuropharmacology : Research indicates that it may interact with dopamine receptors (D2 and D3), suggesting its utility in developing treatments for neurological disorders such as schizophrenia and Parkinson's disease. Binding affinity studies have shown that structural modifications can enhance selectivity and potency against specific receptor subtypes.
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| 7b | D3 | 10 times more potent than quinpirole |
| 10c | D2/D3 | Strongest potency observed |
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its role as an intermediate allows for the development of various chemical products tailored for specific industrial needs.
Case Study 1: Neuropharmacological Effects
A study focusing on piperidine derivatives highlighted the interaction of this compound with dopamine receptors. The findings indicated that modifications to the piperidine structure could enhance binding affinity and selectivity, which is critical for designing drugs aimed at treating psychiatric disorders.
Case Study 2: Chemical Reaction Pathways
Research into the chemical reactivity of this compound demonstrated its versatility in undergoing oxidation and reduction reactions under various conditions. These studies provided insights into optimizing reaction conditions to maximize yields in synthetic processes.
Mechanism of Action
The mechanism of action of 2-(1-Propylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and efficacy are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol
Molecular Formula: C₁₁H₂₁NO Molecular Weight: 183.29 g/mol (CAS: 1994398-69-4) Key Differences:
- The propyl group in the target compound is replaced with a cyclopropylmethyl group.
- Implications:
- Increased steric hindrance and altered lipophilicity compared to the linear propyl chain .
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol Hydrochloride
Molecular Formula: C₁₃H₁₈ClNO Molecular Weight: Not explicitly provided, but estimated at ~247.74 g/mol (assuming HCl adds 36.46 g/mol) . Key Differences:
- A phenyl ring is appended to the piperidine core, and the compound is a hydrochloride salt.
Implications : - Hydrochloride salt formation improves solubility and stability, a common strategy in pharmaceutical formulations .
1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-2-yl)ethan-1-ol
Molecular Formula : C₁₂H₁₈ClN₃O
Molecular Weight : 255.74 g/mol (CAS: 2098128-84-6) .
Key Differences :
- Incorporates a chloropyrimidine substituent, a heterocyclic moiety often associated with kinase inhibition.
Implications : - The pyrimidine group introduces hydrogen-bonding capability and electronic effects, broadening applications in anticancer or antiviral research .
2-((1-Propylpiperidin-4-yl)amino)ethan-1-ol
Molecular Formula : C₁₀H₂₂N₂O
Molecular Weight : 186.30 g/mol (CAS: 1039974-69-0) .
Key Differences :
- Structural isomer of the target compound, with an amino group (-NH-) linking the ethanol chain to the piperidine ring. Implications:
YTK-A76: 2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol
Molecular Formula: Not explicitly provided, but estimated as C₂₅H₂₉NO₄ (based on synthesis in ). Key Differences:
- Features a 3,4-bis(benzyloxy)benzyl group and an extended ethoxyethanol chain. Implications:
- The benzyloxy groups enhance lipophilicity and may confer antioxidant or anti-inflammatory properties.
- Demonstrated synthetic utility as an intermediate in complex organic reactions (39.1% yield reported) .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The propyl group in the target compound offers a balance between flexibility and lipophilicity, whereas cyclopropylmethyl () and aromatic substituents () introduce rigidity or π-system interactions.
- Functional Group Effects: Amino groups () and heterocycles () modulate solubility and bioactivity, guiding applications in drug discovery.
- Synthetic Challenges : Low yields (e.g., 39.1% for YTK-A76 ) and discontinuation of the target compound () highlight scalability issues in piperidine derivative synthesis.
Biological Activity
2-(1-Propylpiperidin-4-yl)ethan-1-ol, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, which may influence its interaction with various biological targets, including receptors and enzymes.
- Molecular Formula : C11H23N
- Molecular Weight : 181.31 g/mol
- CAS Number : 141430-50-4
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other cellular pathways. Preliminary studies suggest that this compound may exhibit:
- Neuroprotective Effects : It has been shown to modulate neuroinflammation and protect neurons from amyloid-beta (Aβ) toxicity, which is particularly relevant in Alzheimer's disease research .
- Anticancer Properties : Some derivatives of piperidinyl compounds have demonstrated anti-proliferative effects in various cancer cell lines, indicating potential therapeutic applications in oncology .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Neuroprotective Studies : In a study examining the effects of various compounds on neuronal survival, this compound demonstrated significant neuroprotective effects at low concentrations. The study measured neuron survival rates and neurite outgrowth in the presence of Aβ peptides, showing that the compound could mitigate neuronal loss associated with neuroinflammatory responses .
- Anticancer Activity : Research on piperidine derivatives has indicated that certain structural modifications can enhance their anticancer properties. For instance, derivatives similar to this compound were tested against multiple cancer cell lines, revealing a marked reduction in cell viability, suggesting potential for development as anticancer agents .
- Enzyme Inhibition Studies : The compound's role as a PARP inhibitor was investigated through quantitative structure–activity relationship (QSAR) modeling. The findings indicated that specific structural features contribute to its inhibitory activity against PARP, which is crucial for cancer therapy due to its role in DNA repair mechanisms .
Q & A
Q. What are the recommended safety precautions when handling 2-(1-Propylpiperidin-4-yl)ethan-1-ol in laboratory settings?
- Methodological Answer :
- Always wear personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .
- Use a fume hood to prevent inhalation of vapors or aerosols during synthesis or handling .
- Store the compound in a cool, dry place away from oxidizers and acids. Label containers with hazard warnings (e.g., H313: "Skin contact may be harmful") .
- In case of accidental exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Nucleophilic substitution : React 4-piperidinemethanol with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propyl group .
- Reductive amination : Condense 4-piperidone with propylamine followed by reduction using NaBH₄ or LiAlH₄ to yield the piperidine scaffold .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., piperidine ring protons at δ 2.5–3.0 ppm, hydroxyl proton at δ 1.5–2.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 172.17 (calculated for C₁₀H₂₁NO) .
- FT-IR : Detect O-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. What role does this compound serve as a building block in organic synthesis?
- Methodological Answer :
- Acts as a precursor for neuromodulator analogs by functionalizing the hydroxyl group (e.g., esterification, phosphorylation) .
- Used to synthesize heterocyclic compounds via cyclization reactions (e.g., forming imidazolidinones with carbonyl reagents) .
- Serves as a spacer in drug conjugates (e.g., linking pharmacophores via the piperidine nitrogen) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assay conditions?
- Methodological Answer :
- Validate assay protocols : Use standardized cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature variations .
- Orthogonal assays : Compare results from fluorescence-based assays with radioligand binding studies to confirm target engagement .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What experimental design considerations are critical when evaluating this compound as a glutaminase 1 (GLS1) inhibitor?
- Methodological Answer :
- Enzyme kinetics : Measure IC₅₀ values using a coupled assay with glutamate dehydrogenase (GDH) and NADH depletion monitoring at 340 nm .
- Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition modality .
- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS to correlate efficacy with bioavailability .
Q. What computational approaches are recommended for predicting the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with dopamine receptors (e.g., D2R PDB: 6CM4) .
- QSAR modeling : Train a model with descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. What methodologies are recommended for refining the crystal structure of this compound using software like SHELX?
- Methodological Answer :
- Data collection : Use a high-resolution (<1.0 Å) X-ray dataset to resolve piperidine ring conformation .
- SHELXL refinement : Apply restraints for bond lengths/angles and refine anisotropic displacement parameters .
- Validation : Check with PLATON for missed symmetry and CCDC Mercury for packing interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
